Taletrectinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Taletrectinib (also known as AB-106 or DS-6051b) is a potent, selective, orally available next-generation ROS1 inhibitor . It is being evaluated for the treatment of ROS1-positive non-small-cell lung cancer (NSCLC) in people who have not previously received treatment with a tyrosine kinase inhibitor (TKI-naïve), as well as people who have previously received treatment with a TKI .

Scientific Research Applications

Inhibition of ROS1 and NTRK

Taletrectinib is an oral, tyrosine kinase inhibitor of ROS1 and NTRK . It has shown potent preclinical activity against ROS1 G2032R solvent-front mutation among others .

Treatment of ROS1+ Non-Small Cell Lung Cancer (NSCLC)

Taletrectinib has shown efficacy in treating patients with ROS1+ NSCLC . The confirmed objective response rate was 66.7% for ROS1 TKI-naive patients and 33.3% for crizotinib pretreated patients .

Treatment of TPM3-NTRK1 Differentiated Thyroid Cancer

One patient with TPM3-NTRK1 differentiated thyroid cancer achieved a confirmed partial response of 27 months at data cutoff . This suggests that Taletrectinib could be effective in treating certain types of thyroid cancer.

Mechanism of Action

Target of Action

Taletrectinib, also known as DS-6051b, is a potent, orally active, and next-generation selective inhibitor . Its primary targets are ROS1 and NTRK . These targets are receptor tyrosine kinases involved in cell growth and survival . Taletrectinib has shown potent preclinical activity against the ROS1 G2032R solvent-front mutation .

Mode of Action

Taletrectinib interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a halt in cell growth and survival . Taletrectinib has been shown to potently inhibit recombinant ROS1, NTRK1, NTRK2, and NTRK3 . It also inhibits ROS1 G2032R and other Crizotinib-resistant ROS1 mutants .

Biochemical Pathways

The inhibition of ROS1 and NTRK by Taletrectinib affects several biochemical pathways. These pathways are primarily involved in cell growth and survival . By inhibiting these pathways, Taletrectinib can halt the growth of cancer cells and induce cell death .

Result of Action

Taletrectinib has demonstrated encouraging response rates and a favorable safety profile in patients with ROS1-positive non-small cell lung cancer (NSCLC), regardless of Crizotinib pretreatment status . In a phase II trial, the overall response rate (ORR) among the Crizotinib-naïve patients was 92.5%, and the disease control rate (DCR) was 95.5% . The ORR among the Crizotinib-pretreated patients was 50.0%, with a DCR of 78.9% .

Action Environment

The action of Taletrectinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the target proteins can affect the efficacy of Taletrectinib . Additionally, the drug’s efficacy can be influenced by the patient’s overall health status and the presence of other medications .

Safety and Hazards

Taletrectinib has demonstrated meaningful clinical efficacy and was well tolerated in patients with ROS1 positive NSCLC . The most common treatment-related adverse events (TRAEs) include diarrhea, nausea, vomiting, transaminase elevation, anemia, neutrophil count decrease, etc. were Grade 1 or 2, and the most common AEs (below 10%) were ALT/AST increased but reversible .

Future Directions

Taletrectinib has the potential to improve progression-free survival (PFS) based on its greater potency against ROS1+ tumors and high CNS penetration . By selectively inhibiting ROS1 wild-type and its resistant mutations over TRKB, Taletrectinib has a better safety profile with minimal CNS-related AEs compared to other ROS1+ inhibitors . The ongoing TRUST-II study is a global phase II study of Taletrectinib, which is enrolling patients in North America, Europe, and Asia .

properties

IUPAC Name |

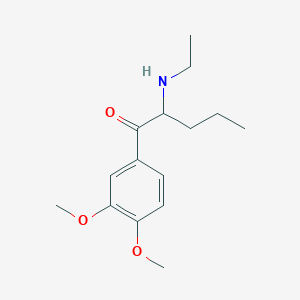

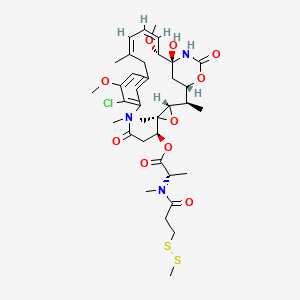

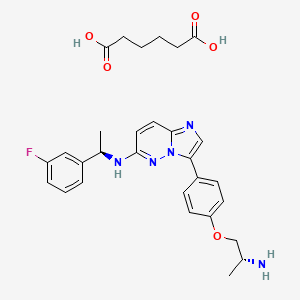

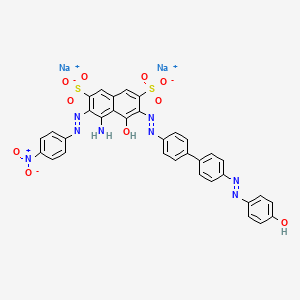

3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine;hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O.C6H10O4/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18;7-5(8)3-1-2-4-6(9)10/h3-13,15-16H,14,25H2,1-2H3,(H,27,28);1-4H2,(H,7,8)(H,9,10)/t15-,16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORJQZDOULKINH-QNBGGDODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1505515-69-4 |

Source

|

| Record name | Taletrectinib adipate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505515694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TALETRECTINIB ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KLL51GNBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)